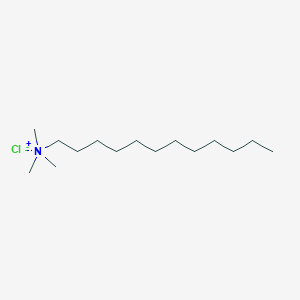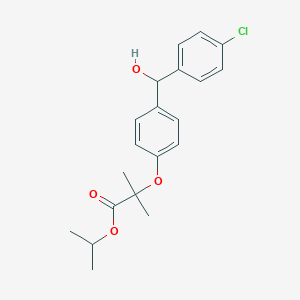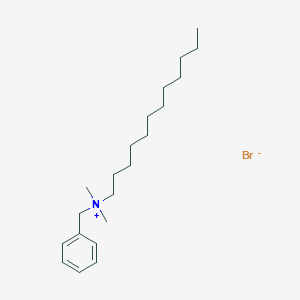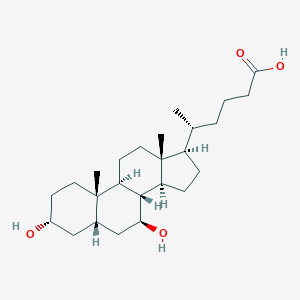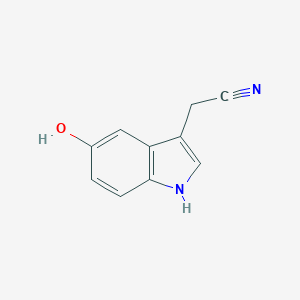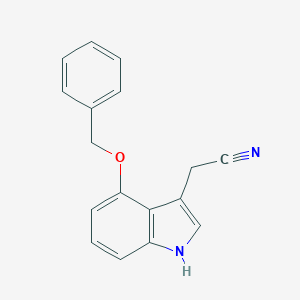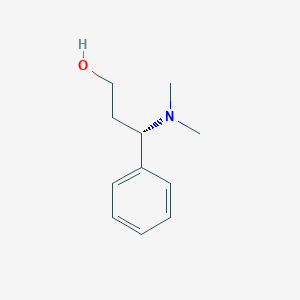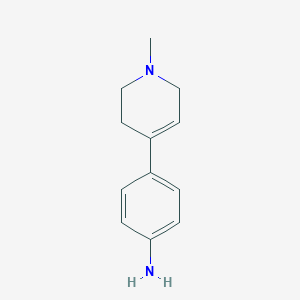
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline, also known as MP4A, is a chemical compound that has been extensively studied for its potential use in scientific research. MP4A is a heterocyclic compound that contains a pyridine ring and an aniline group. It has been found to have a range of biochemical and physiological effects, making it a promising compound for research applications. In
Mécanisme D'action
The mechanism of action of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline is not fully understood, but it is thought to involve binding to the sigma-1 receptor and modulating its activity. This receptor is involved in a range of physiological processes and has been implicated in the pathogenesis of several diseases. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to inhibit the dopamine transporter, which could lead to increased dopamine levels and potential therapeutic effects.
Effets Biochimiques Et Physiologiques
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has been found to have a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to have neuroprotective effects in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline in lab experiments is its high purity and good yields from the synthesis method. It has also been extensively studied for its potential use in a range of research applications. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
Orientations Futures
There are several potential future directions for research on 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline. One area of interest is its potential use in the treatment of addiction, due to its activity as a dopamine transporter inhibitor. Another area of interest is its potential use in the treatment of neurodegenerative diseases, due to its neuroprotective effects. Further research is also needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline involves the reaction of 4-chloro-2-methylaniline with 3,6-dihydro-2H-pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline. This method has been reported to yield high purity 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline with good yields.
Applications De Recherche Scientifique
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has been studied for its potential use in a range of scientific research applications. It has been found to have activity as a ligand for the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, memory, and inflammation. 4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline has also been found to have activity as a dopamine transporter inhibitor, which could have implications for the treatment of addiction.
Propriétés
Numéro CAS |
106362-30-5 |
|---|---|
Nom du produit |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |
Formule moléculaire |
C12H16N2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline |
InChI |
InChI=1S/C12H16N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-6H,7-9,13H2,1H3 |
Clé InChI |
JVEFUUSABCMFKJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)N |
SMILES canonique |
CN1CCC(=CC1)C2=CC=C(C=C2)N |
Autres numéros CAS |
106362-30-5 |
Synonymes |
4'-amino-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine 4'-amino-MPTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



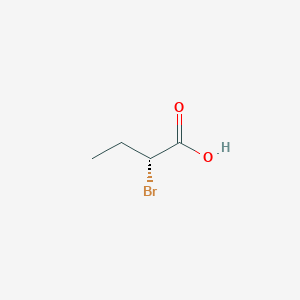
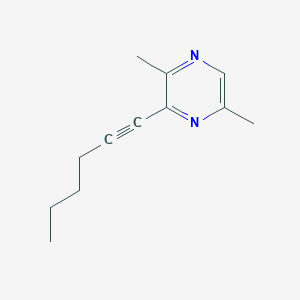
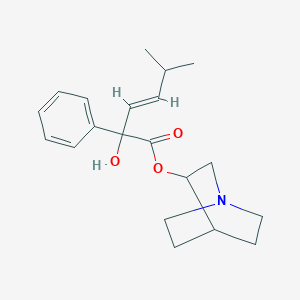
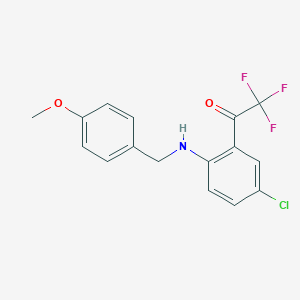


![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
